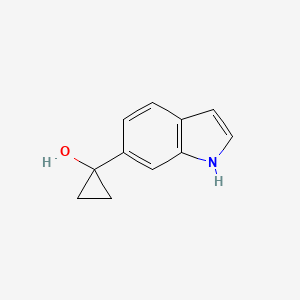

1-(1H-Indol-6-yl)cyclopropanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indol-6-yl)cyclopropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-11(4-5-11)9-2-1-8-3-6-12-10(8)7-9/h1-3,6-7,12-13H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMSBFOWMDUQHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC3=C(C=C2)C=CN3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 1h Indol 6 Yl Cyclopropanol and Cognate Indolylcyclopropanol Systems

Direct Bond-Forming Strategies Towards Indolylcyclopropanols

Direct strategies focus on the creation of the three-membered ring directly on a pre-existing indole (B1671886) structure or its derivative.

Kulinkovich Reaction and Its Variants in Indolylcyclopropanol Synthesis

The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide. organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. organic-chemistry.orgyoutube.com This intermediate then reacts with the ester, in this case, an indole-6-carboxylic acid ester, to form the cyclopropanol (B106826) product after hydrolysis. organic-chemistry.orgwikipedia.org

The generally accepted mechanism involves the initial dialkylation of the titanium catalyst by the Grignard reagent, followed by β-hydride elimination to generate the titanacyclopropane. wikipedia.orgyoutube.com This species effectively acts as a 1,2-dicarbanion equivalent, adding twice to the ester's carbonyl group to form the cyclopropanol ring. organic-chemistry.org Variants of the Kulinkovich reaction can employ different Grignard reagents and titanium catalysts to influence the reaction's efficiency and selectivity. wikipedia.org The use of more complex Grignard reagents can lead to 1,2-disubstituted cyclopropanols with good diastereoselectivity. youtube.com

Regio- and Stereoselective Organometallic Additions to Cyclopropanol Precursors

The synthesis of 1-substituted cyclopropanols can be achieved through the addition of organometallic reagents to cyclopropanone (B1606653) precursors. organic-chemistry.orgresearchgate.net Due to the instability of cyclopropanones, in situ generation from precursors like 1-sulfonylcyclopropanols is a common strategy. organic-chemistry.orgresearchgate.netresearchgate.netsemanticscholar.orgnih.gov For the synthesis of 1-(1H-Indol-6-yl)cyclopropanol, an organometallic indole species, such as 6-indolylmagnesium bromide or a corresponding organolithium or organozinc reagent, could be added to a suitable cyclopropanone equivalent.

This approach offers a high degree of modularity, as a wide variety of organometallic nucleophiles (sp-, sp2-, and sp3-hybridized) can be utilized. organic-chemistry.orgresearchgate.netnih.gov The choice of the organometallic reagent and reaction conditions is crucial for achieving high yields and, in the case of chiral substrates, high diastereoselectivity. organic-chemistry.orgresearchgate.netorganic-chemistry.org For instance, while Grignard reagents can be effective, "softer" organometallic reagents derived from cerium, iron, or copper may be necessary to avoid side reactions with easily enolizable ketones. semanticscholar.org

Cyclopropanation Methodologies for Indolylcyclopropane Formation: Focus on Simmons-Smith and Transition Metal Catalysis

Simmons-Smith Reaction: The Simmons-Smith reaction is a classic and widely used method for converting alkenes into cyclopropanes with high stereospecificity. mdpi.comresearchgate.netwikipedia.org The reaction typically employs a zinc-copper couple and diiodomethane (B129776) to generate an organozinc carbenoid, which then reacts with the alkene. wikipedia.org In the context of synthesizing an indolylcyclopropane that could be a precursor to the target cyclopropanol, an appropriately substituted 6-vinylindole would be the starting material. The reaction preserves the stereochemistry of the starting alkene. wikipedia.org A notable feature of the Simmons-Smith reaction is its compatibility with various functional groups and the directing effect of nearby hydroxyl groups, which can control the stereochemical outcome of the cyclopropanation. researchgate.netorganic-chemistry.org The Furukawa modification, which uses diethylzinc (B1219324) instead of a zinc-copper couple, can enhance the reactivity of the system. wikipedia.org

Transition Metal Catalysis: Transition metal-catalyzed cyclopropanation offers a powerful alternative, often utilizing diazo compounds as carbene precursors in the presence of catalysts based on rhodium or copper. wikipedia.org For instance, rhodium carboxylate complexes are common catalysts for the cyclopropanation of olefins with diazocarbonyl compounds. wikipedia.org The mechanism is believed to involve the formation of a metal carbene intermediate, which then undergoes a concerted addition to the alkene. wikipedia.org This methodology is known for its broad scope, with electron-rich, neutral, and electron-poor olefins all being viable substrates. wikipedia.org More recently, zinc chloride has been shown to catalyze the formation of vinylcyclopropanes from cyclopropenes and 1,3-dienes. beilstein-journals.org These transition metal-catalyzed methods provide access to a wide range of substituted cyclopropanes, which could then be further functionalized to the desired indolylcyclopropanol. nih.gov

Indirect Synthetic Pathways Utilizing Key Precursors for Indolylcyclopropanol Frameworks

Indirect methods involve the construction of a key intermediate that is then transformed into the final indolylcyclopropanol structure.

Cyclopropanone Equivalents in Annulative Approaches to Indole-Fused Systems

Dearomatization/Rearomatization Tactics for Spirocyclic Indolylcyclopropanes

Dearomatization/rearomatization strategies offer a sophisticated approach to functionalizing the indole core. This would involve an initial dearomatization of the indole ring to generate a non-aromatic intermediate, which could then undergo a cyclopropanation reaction. A subsequent rearomatization step would restore the indole nucleus, now bearing a cyclopropyl (B3062369) group. This tactic could be particularly useful for accessing spirocyclic systems where the cyclopropane (B1198618) ring is fused to the indole core. While a direct application to the synthesis of this compound is not explicitly detailed in the provided context, the principles of dearomatization of electron-rich heterocycles followed by functionalization and subsequent rearomatization are well-established in organic synthesis.

Continuous Flow Reactor Methodologies in Indole Chemistry with Cyclopropanol Implications

The paradigm of chemical synthesis has been significantly reshaped by the advent of continuous flow technology. orgsyn.orgselvita.com This approach, where reagents are continuously pumped through a network of tubes and reactors, offers substantial advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety profiles for hazardous reactions, precise control over reaction parameters, and improved scalability and reproducibility. nih.gov In the realm of heterocyclic chemistry, these benefits have spurred extensive research into adapting classical indole synthesis methods to flow-based platforms, which holds significant implications for the efficient production of complex structures like this compound. mdpi.comnih.gov

The synthesis of the indole nucleus, a cornerstone of many pharmaceuticals, has been a major focus of flow chemistry research. nih.gov Several named reactions traditionally performed in batch reactors have been successfully translated to continuous flow systems, often resulting in dramatically reduced reaction times and increased yields. mdpi.com The ability to operate at temperatures and pressures beyond the boiling point of the solvent in sealed-loop reactors further enhances reaction rates and efficiency. mdpi.com

Detailed research findings have demonstrated the viability of various indole syntheses in flow. For instance, the Fischer indole synthesis, a robust method for forming the indole ring, has been adapted to high-temperature/pressure continuous flow conditions. mdpi.com Similarly, other classical methods have been successfully implemented in flow reactors, showcasing the versatility of this technology.

| Indole Synthesis Method | Substrates | Typical Conditions | Key Advantages in Flow | Reference |

|---|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazines and ketones/aldehydes | High Temperature (e.g., 220°C), short residence time (e.g., <10 min), acid catalyst | Rapid reaction rates, high throughput, improved safety at high temperatures. | mdpi.com |

| Hemetsberger-Knittel Synthesis | α-Azidoacrylates | High Temperature (e.g., 220°C), very short residence time (e.g., 30 s) | Safe handling of potentially explosive azido (B1232118) precursors, high yield in short time. | mdpi.com |

| Reissert Synthesis | o-Nitrotoluene and diethyl oxalate | Catalytic hydrogenation (e.g., Pd/C) in a packed-bed reactor | Safe use of hydrogen gas, integration of multi-step sequences (reduction/cyclization). | mdpi.com |

| Leimgruber-Batcho Synthesis | o-Nitrotoluenes | Reductive cyclization of β-enaminonitrostyrenes | Amenable to multi-step, continuous processing. | mdpi.com |

Implications for this compound Synthesis

While a direct, single-step continuous flow synthesis of this compound has not been explicitly reported in the literature, the extensive development of flow methodologies for indole synthesis provides a clear and powerful strategic blueprint. The most logical approach involves a two-stage process where the indole core is first constructed in a flow reactor, followed by the addition of the cyclopropanol moiety, a step that also has potential for flow adaptation.

Stage 1: Flow-Based Synthesis of a 6-Substituted Indole Intermediate

The synthesis would commence with the preparation of a key intermediate, such as methyl 1H-indole-6-carboxylate or 1H-indole-6-carbonitrile. Using a flow chemistry approach for this step would leverage the established benefits of the technology. For example, a Fischer indole synthesis could be employed, starting from a corresponding 4-substituted phenylhydrazine (B124118) and a suitable pyruvate (B1213749) derivative, under high-temperature flow conditions to rapidly generate the 6-substituted indole core. mdpi.com Alternatively, modern palladium-catalyzed cyclizations of ortho-haloanilines, which are well-suited to flow, could be used. researchgate.net

Stage 2: Kulinkovich Reaction for Cyclopropanol Formation and its Flow Potential

With the indole-6-carboxylate intermediate in hand, the subsequent crucial transformation is the formation of the cyclopropanol ring. The Kulinkovich reaction is an ideal candidate for this step, as it facilitates the conversion of carboxylic esters into 1-substituted cyclopropanols. organic-chemistry.orgorganic-chemistry.org This reaction utilizes a titanium(IV) alkoxide, typically titanium(IV) isopropoxide, to mediate the reaction of a Grignard reagent (e.g., ethylmagnesium bromide) with the ester. wikipedia.org The mechanism involves the in-situ formation of a titanacyclopropane species, which then acts as a 1,2-dicarbanion equivalent, adding twice to the ester's carbonyl group to form the cyclopropanol product after hydrolysis. organic-chemistry.orgwikipedia.org

The adaptation of the Kulinkovich reaction itself to a continuous flow process is the next frontier. While reactions involving highly reactive organometallics like Grignard reagents can present challenges in flow systems (e.g., potential for blockages), modern flow reactor designs and precise control over mixing and temperature can overcome these issues. selvita.com A telescoped, fully continuous process could be envisioned where the effluent from the first flow reactor (containing the indole ester) is directly mixed with the Kulinkovich reagents in a second flow module, leading to the formation of this compound in a seamless, efficient, and highly controlled manner. This integrated approach would represent a state-of-the-art methodology for accessing this and related indolylcyclopropanol systems.

Elucidating Reaction Mechanisms and Intermediates in 1 1h Indol 6 Yl Cyclopropanol Transformations

Mechanistic Insights into Indole (B1671886) Functionalization within Cyclopropanol (B106826) Systems

The presence of the indole ring in 1-(1H-indol-6-yl)cyclopropanol introduces a second site of reactivity. Strategies can be designed to either functionalize the indole nucleus directly or use it as an internal nucleophile in tandem reactions following cyclopropanol ring opening.

The indole ring possesses several C-H bonds that can be selectively functionalized using transition metal catalysis. While the C3 position is intrinsically the most nucleophilic and electronically rich, modern catalytic systems allow for functionalization at other positions. For a 6-substituted indole like this compound, the C2, C4, C5, and C7 positions are potential sites for C-H activation.

C7-Functionalization: Directing groups on the indole nitrogen (N1) are commonly used to achieve C7 functionalization. However, for N-unprotected indoles, achieving C7 selectivity is challenging. Some rhodium-based catalytic systems have shown the ability to functionalize the C7 position of certain substituted indoles, like 4-methoxyindoles. nih.gov

C6-Functionalization: While the parent compound is already substituted at C6, understanding the principles of C6 activation is relevant. Rhodium(II) catalysts have been shown to promote C6 alkylation on 4-unsubstituted indoles, where the regioselectivity is proposed to be controlled by hydrogen bonding between the indole N-H and the catalyst ligand. nih.gov

C2-Functionalization: The C2 position is another common site for functionalization, often achieved using palladium or rhodium catalysts. For example, palladium/norbornene co-catalyzed systems can achieve regioselective C2 alkylation of NH-indoles. researchgate.net Similarly, cationic rhodium(III) catalysts can direct C2 oxidative olefination when a suitable directing group is installed on the indole nitrogen. rsc.org

For this compound, a catalytic system could be chosen to selectively target a specific C-H bond on the indole ring, leading to further molecular complexity without altering the cyclopropanol moiety.

The indole nucleus can act as a potent nucleophile, particularly at the C3 position, although other positions can react depending on the conditions. This nucleophilicity can be exploited in intramolecular reactions.

A plausible mechanistic pathway involves the initial ring-opening of the cyclopropanol moiety to generate an electrophilic center, which is then attacked by the appended indole ring. For example, an In(III)-catalyzed tandem sequence has been reported where a donor-acceptor cyclopropane (B1198618) attached to an indole undergoes ring-opening, followed by an intramolecular Friedel-Crafts alkylation by the indole nucleus to form polycyclic structures.

Conversely, the cyclopropanol can be transformed into an intermediate that reacts with external nucleophiles. In one strategy, a zinc homoenolate derived from a cyclopropanol can act as an electrophile when reacting with nucleophilic amines. This transformation proceeds with retention of the three-membered ring, yielding valuable trans-cyclopropylamines. This pathway showcases the umpolung (reactivity reversal) of the typical homoenolate nucleophilicity.

Intramolecular Rearrangements and Spirocyclic Intermediate Formation

The transformation of this compound under acidic or Lewis acidic conditions is characterized by a fascinating cascade of intramolecular rearrangements, culminating in the formation of structurally complex polycyclic indole derivatives. A key juncture in these reaction pathways is the formation of a transient spirocyclic intermediate, specifically a spiro[cyclopropane-1,3'-indoline] (B1354872) derivative. The existence of this intermediate is supported by mechanistic studies of related indolylcyclopropane reactions and the isolation of analogous spirocyclic structures. rsc.orgnih.gov

The reaction is typically initiated by the protonation of the cyclopropanolic hydroxyl group by an acid, followed by the elimination of a water molecule to generate a cyclopropyl (B3062369) cation. This cation is stabilized by the adjacent indole nucleus. The highly strained three-membered ring of the cyclopropyl cation is susceptible to ring-opening. However, before a complete ring-opening occurs, an intramolecular electrophilic attack by the cationic carbon of the cyclopropane ring at the nucleophilic C7 position of the indole ring can take place. This intramolecular cyclization leads to the formation of a protonated spiro[cyclopropane-1,3'-indoline] intermediate.

This spirocyclic intermediate is a critical branching point in the reaction cascade. The fate of this intermediate is dictated by the reaction conditions and the substitution pattern on the indole ring. The inherent strain within the cyclopropane ring of the spiro-intermediate drives the subsequent rearrangement. The cleavage of one of the C-C bonds of the cyclopropane ring relieves this strain and leads to the formation of a more stable, fused-ring system. For instance, the cleavage of the internal C-C bond of the cyclopropane ring, followed by a 1,2-hydride shift or alkyl shift, can lead to the formation of a pyrrolo[1,2-a]indole framework. sioc-journal.cnresearchgate.net

The following table summarizes the key steps involved in the formation of the spirocyclic intermediate and its subsequent rearrangement:

| Step | Description | Key Feature |

| 1. Activation | Protonation of the hydroxyl group of this compound. | Formation of a good leaving group (H₂O). |

| 2. Cation Formation | Elimination of water to form a cyclopropyl cation. | Electrophilic center adjacent to the indole ring. |

| 3. Intramolecular Cyclization | Nucleophilic attack of the indole C7 on the cyclopropyl cation. | Formation of the spiro[cyclopropane-1,3'-indoline] intermediate. |

| 4. Ring-Opening/Rearrangement | Cleavage of a C-C bond in the strained cyclopropane ring of the spiro-intermediate. | Relief of ring strain, leading to a more stable fused-ring system. |

It is important to note that the regioselectivity of the initial intramolecular attack (C7 vs. other positions on the indole ring) is influenced by the electronic properties of the indole nucleus and the specific reaction conditions employed.

Synergistic Effects: Cyclopropane Ring Strain and Indole Nucleophilicity in Reaction Pathways

The unique reactivity of this compound and its propensity to undergo the aforementioned transformations are not governed by a single factor but rather by a powerful synergy between the inherent ring strain of the cyclopropane ring and the intrinsic nucleophilicity of the indole moiety. nih.gov These two factors work in concert to lower the activation energy of the reaction and direct the course of the transformation.

The cyclopropane ring in this compound possesses significant ring strain, estimated to be around 27 kcal/mol. masterorganicchemistry.com This strain arises from the deviation of the C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°), leading to bent "banana" bonds and increased p-character in the C-C bonds. masterorganicchemistry.com This stored potential energy makes the cyclopropane ring a "coiled spring," eager to undergo ring-opening reactions to relieve this strain. nih.gov In the context of the reaction of this compound, this ring strain is the primary thermodynamic driving force for the rearrangement of the spirocyclic intermediate.

On the other hand, the indole nucleus is an electron-rich aromatic system, with the highest electron density typically at the C3 position. However, the entire pyrrole (B145914) ring exhibits significant nucleophilicity. In the case of 6-substituted indoles, the C7 position also possesses sufficient nucleophilic character to participate in intramolecular reactions. nih.gov The nucleophilicity of the indole ring is crucial for the initial intramolecular cyclization step, where it attacks the electrophilic cyclopropyl cation to form the spirocyclic intermediate. The nucleophilicity of indoles can be quantified and is known to be influenced by substituents on the ring. nih.gov

The synergistic relationship between these two properties can be summarized as follows:

| Feature | Contribution to Reactivity |

| Cyclopropane Ring Strain | Provides the thermodynamic driving force for the ring-opening and rearrangement of the spirocyclic intermediate. Lowers the activation energy for bond cleavage. |

| Indole Nucleophilicity | Enables the intramolecular cyclization to form the key spirocyclic intermediate. Directs the initial bond formation. |

The interplay is a delicate balance. The cyclopropane ring must be sufficiently activated (e.g., through protonation of the hydroxyl group) to become electrophilic enough to be attacked by the indole nucleophile. Conversely, the indole ring must be nucleophilic enough to effectively compete with other potential intermolecular nucleophiles present in the reaction mixture. This synergy allows for the construction of complex, fused-indole architectures from relatively simple starting materials under controlled conditions. Research in this area has demonstrated that Lewis acids can effectively catalyze these transformations by enhancing the electrophilicity of the cyclopropane unit, thereby facilitating the nucleophilic attack by the indole. sioc-journal.cnresearchgate.netacs.org

Synthetic Transformations and Advanced Derivatizations of 1 1h Indol 6 Yl Cyclopropanol Scaffolds

Strategic Functionalization of the Cyclopropanol (B106826) Annulus

The cyclopropanol ring, while seemingly simple, is a latent source of reactivity. Its inherent ring strain can be harnessed to drive a variety of transformations, making it a powerful tool for molecular construction.

The reactivity of cyclopropanols can be leveraged for the construction of new carbon-carbon bonds, primarily through reactions that involve the ring opening of the three-membered ring. Under oxidative conditions, cyclopropanols can generate β-keto radicals, which are potent intermediates for C-C bond formation. For instance, Mn(III)-mediated oxidation of cyclopropanols produces β-carbonyl radicals that can be trapped by various radical acceptors. nih.gov While specific studies on 1-(1H-indol-6-yl)cyclopropanol are not prevalent, the general mechanism suggests that this substrate would react similarly.

In one documented approach, β-keto radicals generated from cyclopropanols have been successfully trapped by biaryl isonitriles in a tandem radical cyclization to synthesize phenanthridines. nih.gov This method involves the formation of two new carbon-carbon bonds. Another pathway involves the reaction of these radicals with N-aryl acrylamides to produce oxindoles. nih.gov These transformations highlight the potential of the cyclopropanol group to serve as a linchpin for constructing complex polycyclic systems.

The Simmons-Smith cyclopropanation reaction, which utilizes a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple, is a classic method for forming cyclopropane (B1198618) rings and thus creating new C-C bonds. mdpi.com While this is a method for synthesis rather than functionalization of a pre-existing cyclopropanol, it underscores the fundamental chemistry involved in C-C bond formation related to cyclopropanes. Transition-metal catalysis has also emerged as a powerful tool for C-C bond formation at the cyclopropane ring. acs.org

Table 1: Examples of C-C Bond Forming Reactions via Cyclopropanol/Cyclopropane Reactivity Note: These examples utilize analogous cyclopropane systems to illustrate potential reactivity.

| Starting Material | Reagents & Conditions | Product Type | Key Transformation | Reference(s) |

|---|---|---|---|---|

| General Cyclopropanol | Mn(acac)₃, Biaryl Isonitrile, t-BuOH | Phenanthridine | Radical-mediated ring opening and tandem cyclization | nih.gov |

| General Cyclopropanol | Mn(acac)₃, N-Aryl Acrylamide, t-BuOH | Oxindole | Radical-mediated ring opening and tandem cyclization | nih.gov |

| Indole (B1671886) Derivative | Sulfur Ylide | Spiro-cyclopropane Indoline | Dearomative cyclopropanation | nih.gov |

| Indole | Vinylcyclopropane, Ir/Cu cooperative catalysis | C3-allylated Indole | Regio- and enantioselective ring-opening | rsc.org |

The stereochemistry of the cyclopropane ring can significantly influence the biological activity and physical properties of the molecule. Controlling the stereochemical outcome of reactions involving the this compound scaffold is therefore of considerable interest. Photochemical reactions offer a pathway for the cis-trans isomerization of arylcyclopropanes. Studies have shown that the photochemical isomerization of these compounds is a recognized process, where orbital overlap control plays a crucial role. acs.org This suggests that irradiation could be used to interconvert stereoisomers of this compound derivatives.

The synthesis of enantiomerically enriched cyclopropane-fused indolines has been achieved through photoredox-catalyzed dearomative cyclopropanation using a chiral auxiliary. This approach demonstrates that high diastereoselectivity can be realized, and the auxiliary can subsequently be removed to yield the enantioenriched product. rsc.orgresearchgate.net While this method builds the cyclopropane ring, the principles of asymmetric induction are directly relevant to controlling the stereochemistry of existing indolylcyclopropanol scaffolds through resolution or stereospecific derivatization.

The controlled ring-opening of the cyclopropanol moiety in this compound is a powerful strategy for generating diverse molecular scaffolds. The mode of ring-opening can be directed by the choice of reagents and reaction conditions, leading to a variety of products.

Lewis acid catalysis is a common method to initiate the ring-opening of cyclopropanes. For example, In(III)-catalyzed tandem cyclopropane ring-opening/Friedel-Crafts alkylation of related methyl 1-(1H-indole-carbonyl)-1-cyclopropanecarboxylates has been shown to produce functionalized hydropyrido[1,2-a]indole-6(7H)-ones in high yields. nih.gov This type of transformation, if applied to an appropriately substituted this compound, could lead to fused polycyclic indole systems. Donor-acceptor cyclopropanes are particularly susceptible to ring-opening catalyzed by Lewis acids, facilitating nucleophilic attack. sioc-journal.cnsnnu.edu.cn

Radical-initiated ring-opening provides an alternative pathway. As mentioned, Mn(III)-mediated oxidation generates a β-keto radical that can participate in various downstream reactions, leading to products such as phenanthridines and oxindoles. nih.gov This divergent reactivity based on the choice of the radical trap showcases the synthetic utility of the cyclopropanol group.

Furthermore, cooperative bimetallic catalysis, for example using iridium and copper, has been employed for the regio- and enantioselective ring-opening of vinylcyclopropanes with indoles, resulting in C3-allylation products. rsc.org This highlights how transition metal catalysis can precisely control the ring-opening process to achieve specific bond formations.

Table 2: Divergent Pathways from Cyclopropanol/Cyclopropane Ring Opening

| Substrate Type | Reagents & Conditions | Product Scaffold | Ring-Opening Strategy | Reference(s) |

|---|---|---|---|---|

| Indole-Tethered Cyclopropane | In(NTf₂)₃, PhCl | Pyrrolo[1,2-a]indole | Intramolecular nucleophilic ring-opening | sioc-journal.cn |

| Cyclopropanol | Mn(acac)₃, Radical Trap | Phenanthridine or Oxindole | Oxidative radical ring-opening | nih.gov |

| Indole-carbonyl-cyclopropane | In(III) catalyst | Hydropyrido[1,2-a]indolone | Lewis acid-catalyzed ring-opening/alkylation | nih.gov |

| Vinylcyclopropane & Indole | Ir/Cu Catalysis | Branched C3-Allylindole | Cooperative metal-catalyzed ring-opening | rsc.org |

Directed Functionalization of the Indole Chromophore

The indole nucleus is a versatile heterocycle that can undergo functionalization at multiple positions. The presence of the 1-cyclopropanol substituent at the C6 position influences the regioselectivity of these reactions.

The functionalization of the indole ring can occur at the nitrogen (N1), the C2, or C3 positions of the pyrrole (B145914) ring, or at the C4, C5, or C7 positions of the benzene (B151609) ring. The intrinsic reactivity of indole favors electrophilic substitution at the C3 position. However, for 6-substituted indoles, the electronic and steric nature of the substituent at C6, along with the choice of directing groups and catalysts, can steer functionalization to other positions.

For C-H functionalization on the benzene ring of 6-substituted indoles, directing group strategies are often employed to achieve high regioselectivity. nih.govrsc.org For instance, iridium-catalyzed C-H activation has been shown to be compatible with C6-substituted indoles, leading to functionalization at other positions. acs.org Similarly, palladium-catalyzed direct C-H alkylation of NH-indoles typically occurs at the C2 position. organic-chemistry.org

Copper hydride (CuH)-catalyzed reactions have demonstrated ligand-controlled regiodivergence, allowing for selective N- or C3-alkylation of indoles. nih.gov By employing a polarity reversal strategy with N-(benzoyloxy)indoles, either N- or C3-alkylated products can be obtained with high selectivity by choosing the appropriate phosphine (B1218219) ligand. nih.gov This level of control would be highly valuable for the selective functionalization of the this compound scaffold.

Functionalization at the C4, C5, and C7 positions is more challenging due to the lower intrinsic reactivity of these sites. However, transition-metal-catalyzed C-H activation, often guided by a directing group at N1, has enabled direct arylations at these positions. nih.gov For a C6-substituted indole, functionalization would be directed to the C5 or C7 positions.

Annulation reactions provide a powerful means to construct complex, fused polycyclic systems from simpler precursors. Using this compound as a starting material, annulation strategies can be envisioned that involve either the indole nucleus or the latent reactivity of the cyclopropanol ring.

One approach involves the dearomatization of the indole ring followed by a cycloaddition or cyclization. Visible-light-induced dearomative annulation of indoles has been used to create fused and spiro indolines. acs.org The synthesis of spirocyclopropane-containing indolines can be achieved via the dearomatization of indole derivatives with sulfur ylides. nih.gov These spiro compounds can then be rearomatized under acidic conditions, providing a pathway to functionalized indoles. nih.gov

A particularly relevant strategy involves the ring-opening of the cyclopropanol followed by an intramolecular cyclization onto the indole ring. An In(III)-catalyzed tandem cyclopropane ring-opening/Friedel-Crafts alkylation sequence has been used to synthesize hydropyrido[1,2-a]indole-6(7H)-ones from N-acyl-tethered cyclopropanes. nih.gov Applying this logic, a this compound derivative, perhaps after N-alkylation with a suitable tether, could undergo a similar Lewis acid-catalyzed ring-opening and subsequent intramolecular Friedel-Crafts reaction at the C5 or C7 position to generate a fused system.

The Robinson annulation, a classic method involving a Michael addition followed by an intramolecular aldol (B89426) condensation, is another powerful tool for forming fused six-membered rings. youtube.com While not directly applied to indolylcyclopropanols in the reviewed literature, a substrate derived from the ring-opening of the cyclopropanol to generate a ketone could potentially undergo an intramolecular annulation onto the indole nucleus.

Furthermore, palladium-catalyzed annulation between iodoanilines and ketones is a known method for indole synthesis itself, demonstrating the power of metal catalysis in constructing the core indole framework, which can be extended to build further fused rings. acs.org

Computational Chemistry and Theoretical Modeling of 1 1h Indol 6 Yl Cyclopropanol Systems

Quantum Chemical Investigations: DFT, Ab Initio, and Semiempirical Approaches

Quantum chemical methods are powerful tools for dissecting the electronic structure and reactivity of molecules. For a system like 1-(1H-Indol-6-yl)cyclopropanol, a combination of Density Functional Theory (DFT), ab initio, and semiempirical methods can be employed to build a comprehensive understanding of its chemical behavior.

The electronic structure of this compound is fundamentally governed by the interplay between the aromatic indole (B1671886) ring and the strained cyclopropanol (B106826) moiety. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G**, are well-suited for investigating the electronic properties of indole derivatives. jocpr.com The indole portion is an electron-rich aromatic system, and its electronic character can be finely tuned by substituents. chemrxiv.orgsquarespace.com

Reactivity descriptors derived from conceptual DFT provide a quantitative measure of a molecule's propensity to react in specific ways. numberanalytics.comnumberanalytics.com Key descriptors for this compound would include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding charge transfer and chemical reactivity. For indole derivatives, the HOMO is typically localized on the indole ring, indicating its nucleophilic character, while the LUMO distribution highlights potential sites for nucleophilic attack. nih.govresearchgate.net The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. jocpr.com

Electrophilicity (ω) and Nucleophilicity (N): These indices predict the electrophilic and nucleophilic character of the molecule, respectively. The indole ring is expected to be the primary nucleophilic center. jocpr.comnumberanalytics.com

Fukui Functions: These local reactivity descriptors identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack.

| Descriptor | Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

| Chemical Potential (μ) | -3.35 eV | Measure of escaping tendency of electrons |

| Hardness (η) | 2.85 eV | Resistance to charge transfer |

| Electrophilicity (ω) | 1.96 eV | Propensity to accept electrons |

Computational methods are instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. For this compound, several reaction pathways could be of interest, such as the acid-catalyzed ring-opening of the cyclopropanol or dehydration of the alcohol.

DFT calculations can be used to model the geometries of reactants, products, intermediates, and transition states. researchgate.netarxiv.orgrsc.org For instance, in an acid-catalyzed dehydration, the initial step would involve the protonation of the hydroxyl group, followed by the departure of a water molecule to form a carbocation. Subsequent steps could involve rearrangement or elimination, and computational studies can determine the activation barriers for each step to predict the most likely reaction pathway. researchgate.netrsc.org

The search for transition states is a critical aspect of these investigations, often employing techniques like the synchronous transit-guided quasi-Newton (STQN) method. The nature of the transition state can be confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Once the stationary points on the potential energy surface have been located, their thermodynamic and kinetic parameters can be calculated. nih.govillinois.edu

Kinetic Profile: The energy barriers (activation energies, ΔG‡) between stationary points govern the reaction kinetics. nih.gov By comparing the activation energies of competing pathways, the kinetically favored product can be identified. Transition State Theory (TST) can be used to calculate theoretical rate constants. nih.gov

| Parameter | Value (kcal/mol) | Significance |

|---|---|---|

| ΔH (reaction) | +15 | Endothermic reaction |

| ΔG (reaction) | -5 | Spontaneous at the given temperature |

| ΔG‡ (activation energy) | +25 | Kinetic barrier to the reaction |

Molecular Dynamics Simulations for Conformational and Mechanistic Insights

While quantum chemical calculations provide detailed information about the electronic structure and reactivity of a molecule in a static sense, molecular dynamics (MD) simulations offer a dynamic picture of its behavior over time. nih.govnih.gov

This compound is a flexible molecule with several rotatable bonds, particularly the bond connecting the cyclopropanol moiety to the indole ring and the orientation of the hydroxyl group. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. readthedocs.ioresearchgate.netresearchgate.net This is crucial as the reactivity and biological activity of a molecule can be highly dependent on its conformation.

The results of a conformational search can be visualized using a potential energy surface, which maps the energy of the molecule as a function of its dihedral angles.

Solvent can have a profound impact on chemical reactions, influencing both thermodynamics and kinetics. researchgate.netnih.govfapesp.br MD simulations are particularly well-suited for studying solvent effects, as they can explicitly model the interactions between the solute and a large number of solvent molecules. osti.govnih.gov

For a reaction involving this compound, MD simulations can reveal how the solvent reorganizes around the reactants, transition state, and products. This can lead to differential solvation, which can stabilize or destabilize certain species and thus alter the reaction profile. nih.gov For example, in a reaction that involves the formation of a charged intermediate, a polar solvent would be expected to stabilize the intermediate and lower the activation energy. nih.gov

By running simulations in different solvents, it is possible to computationally screen for the optimal solvent for a particular transformation. nih.gov

Computational Approaches to Catalyst Design and Mechanistic Rationalization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing novel catalysts and elucidating complex reaction mechanisms involving indole derivatives. While specific computational studies focusing exclusively on this compound are not extensively documented in public literature, the principles and methodologies are well-established through research on related indole and cyclopropane (B1198618) systems. These studies provide a robust framework for understanding and predicting the reactivity of such compounds.

Theoretical investigations play a crucial role in catalyst design by allowing for the in silico screening of potential catalysts, saving significant time and resources compared to empirical laboratory experimentation. nih.gov By modeling the transition states of key reaction steps, computational chemists can predict which catalyst structures will lead to the desired product with high efficiency and stereoselectivity. For instance, in the context of Friedel-Crafts alkylations of indoles, DFT calculations have been employed to re-engineer organocatalysts, leading to improved enantioselectivity. nih.gov

Mechanistic rationalization through computational modeling provides deep insights into reaction pathways that are often difficult to probe experimentally. For reactions involving indolyl cyclopropanes, theoretical calculations can map out the potential energy surfaces for various transformations, such as ring-opening, rearrangement, and cycloaddition reactions. These calculations help in understanding the stability of intermediates and the energy barriers of transition states, which are critical for explaining observed product distributions and reaction selectivities.

A notable application of computational chemistry is in understanding the reactivity of donor-acceptor cyclopropanes derived from indoles. acs.org These systems are theoretically shown to form active iminium intermediates upon ring-opening, which can then participate in a variety of nucleophilic reactions to construct complex alkaloid skeletons. acs.org

Furthermore, DFT simulations have been instrumental in elucidating the mechanisms of ring expansion reactions of indole derivatives where cyclopropane intermediates are involved. acs.org These studies have revealed the energetic favorability of certain pathways over others, explaining observed regioselectivity. For example, calculations have shown a high energy barrier for para-insertion in certain indole ring expansions, thus favoring meta-insertion. acs.org

Detailed Research Findings

Recent computational studies on related indole chemistries have provided valuable data that can be extrapolated to understand the behavior of this compound systems.

In one study, DFT calculations were used to investigate the ring expansion of indole derivatives. The calculated activation energies (ΔG‡) for different reaction pathways provided a clear rationale for the observed product distribution.

| Reaction Pathway | Intermediate | Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| para-Insertion | transannular cyclopropane to azabenzvalene | > 26 |

| meta-Insertion | ring-opening of 2,3-cyclopropane | 18.67 |

| para-Insertion (via distonic radical cation) | formation of para-insertion intermediate | 17.64 |

Another area where computational chemistry has provided significant insights is in the design of catalysts for enantioselective indole alkylations. By modeling the interactions between the catalyst, the indole substrate, and the electrophile, researchers can design catalysts that create a chiral environment favoring the formation of one enantiomer over the other.

| Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Imidazolidinone catalyst 1 | N-methylindole + (E)-crotonaldehyde | 83 | 56 |

| Imidazolidinone catalyst 2a | N-methylindole + crotonaldehyde | 81 | 92 |

| Imidazolidinone catalyst 2a | 6-chloro substituted indole | 73 | 97 |

These examples underscore the power of computational chemistry in guiding synthetic efforts and providing a detailed understanding of reaction mechanisms at the molecular level. The application of these computational strategies to this compound and its derivatives holds significant promise for the future development of novel synthetic methodologies and functional molecules.

Advanced Synthetic Applications: 1 1h Indol 6 Yl Cyclopropanol As a Versatile Building Block

Precursors for the Construction of Complex Fused Heterocyclic Architectures

The strategic placement of the cyclopropanol (B106826) ring on the indole-6-position presents an intriguing opportunity for the synthesis of novel fused heterocyclic systems. Theoretical applications in this area are promising, though specific examples remain to be published.

Synthesis of Pyrroloindolones and Related Indole-Annulated Systems

The synthesis of pyrroloindolones and other indole-annulated systems often involves the formation of a new five-membered ring fused to the indole (B1671886) core. In principle, 1-(1H-Indol-6-yl)cyclopropanol could serve as a precursor for such transformations. The acid- or transition metal-catalyzed ring-opening of the cyclopropanol could generate a homoenolate or a related reactive species. This intermediate could then, in the presence of a suitable nitrogen source or after functional group manipulation, undergo an intramolecular cyclization to form the desired pyrroloindolone structure. This approach would offer a novel disconnection for this important class of compounds, which are known to exhibit a range of biological activities.

Formation of Spirocyclic Indole-Cyclopropane Derivatives

Spirocyclic frameworks are of increasing interest in drug discovery due to their three-dimensional nature. While methods exist for the formation of spiro-cyclopropane structures on an indole ring, the direct use of this compound for this purpose is not described. Conceptually, reactions that proceed with retention of the cyclopropane (B1198618) ring are of high value. Zinc-catalyzed reactions of cyclopropanols have been shown to allow for β-functionalization while keeping the three-membered ring intact. Such a strategy, if applied to an appropriately substituted derivative of this compound, could potentially lead to the formation of novel spirocyclic indole-cyclopropane derivatives.

Intermediates in the Convergent Synthesis of Polycyclic Organic Frameworks

The convergent synthesis of complex molecules relies on the efficient coupling of well-defined building blocks. This compound is a prime candidate for such a role. Its indole moiety can be pre-functionalized, and the cyclopropanol can be activated to participate in a key bond-forming reaction to assemble a polycyclic framework. For instance, the homoenolate derived from its ring-opening could react with a suitable electrophilic partner, stitching together two complex fragments in a single, efficient step. This strategy could significantly shorten synthetic sequences towards intricate natural products or designed bioactive molecules.

Strategic Use of Cyclopropanol-Derived Homoenolates in Diverse Synthetic Endeavors

The generation of homoenolates from cyclopropanols is a powerful tool in organic synthesis, enabling what is known as "umpolung" reactivity at the β-carbon of a ketone. Metal-catalyzed ring-opening of this compound would furnish a homoenolate with the indole nucleus poised to influence its reactivity and stability.

This reactive intermediate could, in theory, participate in a wide array of transformations:

Aldol-type reactions: Trapping of the homoenolate with an aldehyde or ketone would lead to the formation of a γ-hydroxy ketone, a valuable synthetic intermediate.

Conjugate additions: The homoenolate could be added to α,β-unsaturated systems in a Michael-type reaction to form 1,6-dicarbonyl compounds.

Cross-coupling reactions: Transition metal-catalyzed cross-coupling reactions could be employed to form carbon-carbon or carbon-heteroatom bonds at the β-position.

The development of these reactions using this compound would provide a novel and powerful method for the β-functionalization of an indole-containing ketone precursor, opening up new avenues for the synthesis of diverse indole derivatives.

While the specific synthetic applications of this compound are yet to be fully realized and reported, its structure holds immense promise for the development of novel and efficient synthetic methodologies. Future research in this area is expected to unlock the full potential of this versatile building block.

Q & A

Q. Optimization Considerations :

- Temperature control during cyclopropanation prevents ring-opening side reactions.

- Solvent polarity impacts reaction rates and intermediate stability .

Basic: Which spectroscopic and crystallographic methods are most effective for structural elucidation?

Accurate structural characterization requires a combination of techniques:

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. For example, H-atom positions in indole derivatives are resolved via difference Fourier syntheses with bond lengths refined to ±0.02 Å precision .

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., cyclopropanol protons resonate at δ 1.2–1.8 ppm due to ring strain) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (C₁₁H₁₁NO, MW 173.21 g/mol) and fragmentation patterns .

Advanced: How does this compound interact with biological targets like monoamine oxidases (MAOs) or acetylcholinesterase (AChE)?

Indole derivatives exhibit bioactivity through:

- Enzyme Inhibition : The cyclopropanol group may act as a warhead, disrupting catalytic sites. For instance, similar compounds inhibit MAO-A/B and AChE via hydrogen bonding with flavin adenine dinucleotide (FAD) or catalytic triads .

- Molecular Docking : Computational models suggest the indole ring interacts with hydrophobic pockets, while the cyclopropanol hydroxyl forms hydrogen bonds with residues like Tyr435 in MAO-B .

Q. Experimental Validation :

- In vitro assays (IC₅₀ values) and kinetic studies (Ki) quantify inhibition potency.

- Mutagenesis studies validate key binding residues .

Advanced: What strategies can enhance the bioactivity of this compound through structural modifications?

Rational design approaches include:

- Substituent Addition : Introducing electron-withdrawing groups (e.g., -Cl) at the indole 4-position enhances metabolic stability and target affinity .

- Scaffold Hybridization : Conjugating with triazine or piperidine moieties improves selectivity for neurotransmitter receptors .

- Prodrug Design : Esterification of the cyclopropanol hydroxyl increases bioavailability, with enzymatic hydrolysis releasing the active form in vivo .

Q. Case Study :

- N-[1-(4-chlorobenzyl)-1H-indol-6-yl]-3-(triazin-6-yl)propanamide shows 10-fold higher AChE inhibition than the parent compound due to enhanced π-π stacking .

Advanced: How can computational methods predict the compound’s behavior in biochemical pathways?

- Molecular Dynamics (MD) Simulations : Assess binding stability with targets (e.g., RMSD < 2.0 Å over 100 ns simulations indicates robust interactions) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model cyclopropanol’s electronic effects on enzyme transition states, such as NAD⁺-dependent BurG catalysis in bacterial cyclopropanol synthesis .

- ADMET Prediction : Tools like SwissADME evaluate solubility (LogP ~2.1), cytochrome P450 interactions, and blood-brain barrier permeability .

Basic: What purification techniques are optimal given its physicochemical properties?

- Recrystallization : Methanol or ethanol solutions yield high-purity crystals (97%+) by exploiting temperature-dependent solubility .

- Chromatography : Silica gel columns with ethyl acetate/hexane gradients (3:7 to 1:1) separate polar by-products .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C) to guide drying protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.